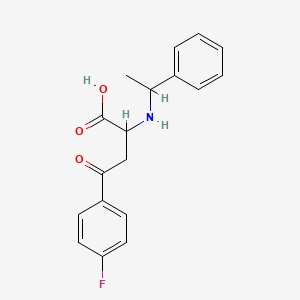

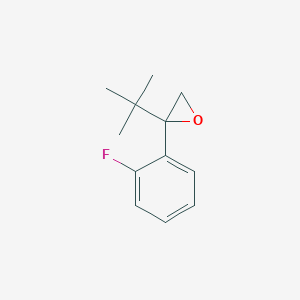

![molecular formula C22H22N6O3 B2805004 N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1215564-81-0](/img/structure/B2805004.png)

N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives are a class of compounds that have been studied for their potential as anticancer agents . They are known for their DNA intercalation activities .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives typically involves the reaction of a quinoxaline compound with a hydrazine or a similar reagent . The specific synthesis process can vary depending on the desired substitutions on the final molecule .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives is characterized by a triazole ring fused with a quinoxaline ring . The specific structure can vary depending on the substitutions on the molecule .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]quinoxaline derivatives are typically related to their synthesis. The key step in the synthesis of these compounds is often an oxidative N–N bond formation .Wissenschaftliche Forschungsanwendungen

Photoinitiator in Polymer Chemistry

Compound Description: N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide (DBMP) is a photoinitiator that acts in the near UV and visible range. It can be incorporated into polymeric matrices, where UV irradiation triggers radical formation through radical chain polymerization .

Applications:- Polymerization : DBMP is used as a photoinitiator in radical polymerization processes. It initiates polymerization reactions upon exposure to UV or visible light, leading to the formation of crosslinked polymers .

- 3D Biocompatible Scaffolds : DBMP can be doped into silicone elastomers to create 3D scaffolds for tissue engineering. These scaffolds find applications in regenerative medicine and biomedical research .

- Micro-Fabrication of Hydrogels : DBMP is employed in two-photon polymerization techniques to fabricate 3D hydrogels. These hydrogels have potential applications in tissue engineering, drug delivery, and microfluidics .

Medicinal Chemistry and Drug Development

Applications:- Anticancer Research : Investigate DBMP’s potential as an anticancer agent. Its unique structure may interact with cellular targets, making it a candidate for further studies .

- Kinase Inhibitors : Explore DBMP derivatives as kinase inhibitors. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can have therapeutic implications .

Chemical Biology

Applications:- Protein Labeling : Evaluate DBMP as a fluorescent probe for protein labeling. Its morpholino moiety could selectively bind to specific proteins .

- Cell Imaging : Investigate DBMP’s use in live-cell imaging. Its photophysical properties make it suitable for visualizing cellular processes .

Material Science

Applications:- Surface Modification : Assess DBMP’s role in surface modification of materials. It could enhance adhesion properties or alter surface wettability .

- Photocrosslinking : Study DBMP’s ability to crosslink polymers or other materials upon light exposure. This property is valuable in material design .

Organic Synthesis

Applications:- Building Block : Utilize DBMP as a building block in organic synthesis. Its benzyl and morpholino groups offer diverse synthetic possibilities .

- Chiral Synthesis : Investigate enantioselective transformations using DBMP derivatives .

Photochemistry and Light-Responsive Systems

Applications:- Photoresponsive Polymers : Explore DBMP’s role in designing light-responsive polymers. These materials can undergo reversible changes upon light exposure .

- Molecular Switches : Investigate DBMP derivatives as molecular switches. Their photoisomerization properties could lead to functional materials .

Wirkmechanismus

Target of Action

The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .

Mode of Action

The compound interacts with DNA through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA . This disruption can interfere with processes such as DNA replication and transcription, which can lead to cell death .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. By disrupting DNA structure and function, it can inhibit the synthesis of proteins and other molecules essential for cell survival and proliferation . This can lead to cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

These profiles can provide insights into the compound’s bioavailability, half-life, potential for toxicity, and other pharmacokinetic properties .

Result of Action

The compound has demonstrated anti-proliferative activity against various cancer cell lines . For example, it has shown potent activity against HepG2, HCT116, and MCF-7 cancer cell lines . The compound’s ability to intercalate DNA and disrupt normal cellular processes can lead to cell death, thereby inhibiting the growth and proliferation of cancer cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the cellular environment can affect the compound’s ability to interact with DNA and exert its anti-proliferative effects

Safety and Hazards

Zukünftige Richtungen

The future research directions for [1,2,4]triazolo[4,3-a]quinoxaline derivatives could involve further optimization of their structure to enhance their anticancer activity . This could involve modifications to the substitutions on the molecule to improve its binding to DNA and its cytotoxic effects .

Eigenschaften

IUPAC Name |

N-benzyl-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c29-19(23-14-16-6-2-1-3-7-16)15-27-22(30)28-18-9-5-4-8-17(18)24-20(21(28)25-27)26-10-12-31-13-11-26/h1-9H,10-15H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEZAIHCIXRDAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

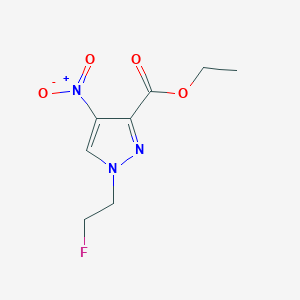

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2804921.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2804925.png)

![Prop-2-enyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate](/img/structure/B2804926.png)

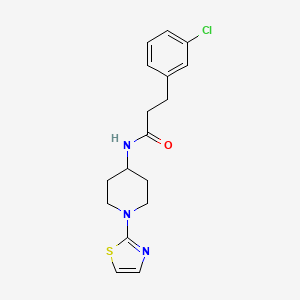

![2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B2804931.png)

![1-methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2804936.png)

![2-[4-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B2804937.png)

![1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804941.png)

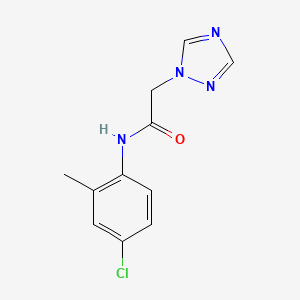

![2-[[1-[(4-Cyano-2-fluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2804942.png)

![1-Azaspiro[3.6]decan-2-one](/img/structure/B2804944.png)